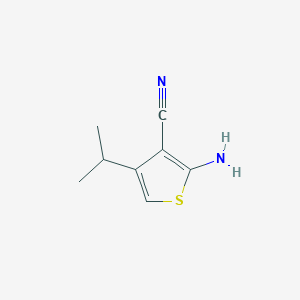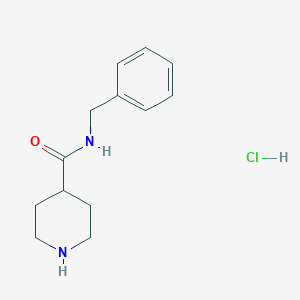
2-Amino-4-isopropylthiophene-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-4-isopropylthiophene-3-carbonitrile is a compound that can be synthesized through multi-component reactions (MCRs), which are typically one-pot procedures that allow for the rapid construction of complex molecules with high atom economy. Although the provided papers do not directly discuss 2-Amino-4-isopropylthiophene-3-carbonitrile, they do provide insights into similar thiophene derivatives and their synthesis, characterization, and potential applications.
Synthesis Analysis
The synthesis of thiophene derivatives often involves the Gewald reaction, which is a multi-component reaction that includes ketones, malononitrile, and sulfur as starting materials. For example, the synthesis of 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile uses the Gewald synthesis technique starting from 1-(3-fluoro-4-methoxyphenyl)ethanone . Similarly, the synthesis of 2-amino-4-(2-oxo-2H-chromen-3-yl)thiophene-3-carbonitriles involves Knoevenagel condensation followed by the Gewald reaction . These methods highlight the versatility and efficiency of synthesizing thiophene derivatives under mild conditions.
Molecular Structure Analysis
The molecular structure of thiophene derivatives is often confirmed using various spectroscopic techniques such as IR, NMR, and mass spectrometry. For instance, the structure of novel Schiff bases derived from thiophene-3-carbonitrile was established using elemental analyses, IR, 1H NMR, 13C NMR, and mass spectral data . Crystallographic analysis is another powerful tool to determine the structure, as seen in the study of 2-amino-5-oxo-4-phenyl-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile, where X-ray structure analysis was employed .
Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions to form a wide range of compounds. For example, Schiff bases can be obtained by reacting thiophene-3-carbonitrile with pyrazole-4-carboxaldehyde derivatives . Additionally, thiophene derivatives can react with substituted benzylidenemalononitriles, acetylenic esters, and ketones to yield different heterocyclic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. For instance, the presence of substituents like nitro, amino, and methyl groups can affect the molecule's electron distribution, impacting its reactivity and physical properties . The crystal structure analysis provides insights into the intermolecular interactions, such as hydrogen bonding and π-π stacking, which can influence the compound's melting point, solubility, and stability .
科学的研究の応用
Synthesis of Novel Compounds
- 2-Amino-4-isopropylthiophene-3-carbonitrile is used in the synthesis of various novel compounds. For instance, it has been involved in the synthesis of Pyrrolobenzo[b]thieno[1,4]diazepines, which are potential therapeutic agents (El-Kashef et al., 2007).
Quantum Chemical Calculations
- This compound has been characterized using quantum chemical calculations, offering insights into its molecular structure and properties. These calculations are crucial for understanding its chemical reactivity and potential applications (Oturak et al., 2017).
Molecular Docking Analysis
- Molecular docking simulations have been conducted using 2-Amino-4-isopropylthiophene-3-carbonitrile derivatives to investigate their potential as anti-tubercular agents. Such studies are essential for drug discovery and understanding the interaction between molecules and biological targets (Obu et al., 2021).
Antitumor Activities
- Some derivatives of 2-Amino-4-isopropylthiophene-3-carbonitrile have been examined for their antitumor properties, showcasing the compound's potential in cancer research (Khalifa & Algothami, 2020).
Antifungal Activities
- Its derivatives have also been screened for antifungal activities, indicating its relevance in developing treatments for fungal infections (Scotti et al., 2012).
Synthesis of Dyes
- The compound has been used in the synthesis of azo dyes, demonstrating its applicability in the field of material science and textile industry (Sabnis & Rangnekar, 1989).
Safety And Hazards
特性
IUPAC Name |
2-amino-4-propan-2-ylthiophene-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2S/c1-5(2)7-4-11-8(10)6(7)3-9/h4-5H,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZOSPVPFYDLNQL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CSC(=C1C#N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-isopropylthiophene-3-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(3aR,9bS)-4-(4-carboxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B110990.png)






